B1579134 D-3-Thiolnorleucine

D-3-Thiolnorleucine

Cat. No.: B1579134
M. Wt: 161.22
Attention: For research use only. Not for human or veterinary use.
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Description

D-3-Thiolnorleucine is a non-proteinogenic amino acid characterized by a thiol (-SH) group substituted at the β-carbon of the norleucine backbone. Its molecular formula is C₆H₁₃NO₂S, and it exhibits chirality due to its D-configuration, distinguishing it from the naturally occurring L-amino acids. Its thiol moiety enables unique reactivity, such as disulfide bond formation or metal coordination, which is absent in conventional norleucine derivatives .

Properties

Molecular Weight

161.22

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

D-3-Thiolnorleucine belongs to a family of modified amino acids. Key structural analogs include:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Molecular Formula Key Functional Groups Chirality Biological Role
This compound C₆H₁₃NO₂S β-thiol, carboxyl, amine D-form Enzyme inhibition, redox modulation
L-Norleucine C₆H₁₃NO₂ α-amine, carboxyl L-form Protein synthesis, metabolic studies
Cysteine C₃H₇NO₂S β-thiol L-form Disulfide bonds, antioxidant
D-Norleucine C₆H₁₃NO₂ α-amine, carboxyl D-form Bacterial cell wall studies
  • L-Norleucine vs. This compound: The absence of a thiol group in L-norleucine limits its redox activity. Chirality differences (L- vs. D-form) also affect metabolic incorporation .
  • Cysteine: While both contain thiols, cysteine’s shorter carbon chain and L-configuration make it more reactive in physiological systems. This compound’s extended hydrophobic side chain may enhance membrane permeability .

Physicochemical Properties and Stability

This compound’s thiol group imparts distinct properties compared to analogs:

Table 2: Physicochemical Properties

Compound Solubility (H₂O) pKa (Thiol) Stability (pH 7.4)
This compound Moderate ~8.5 Oxidizes slowly
L-Norleucine High N/A Stable
Cysteine High ~8.3 Rapid oxidation
  • Stability: The D-configuration of this compound reduces enzymatic degradation compared to L-cysteine, enhancing its utility in long-term experiments .
  • Solubility: Lower solubility than L-norleucine due to hydrophobic interactions of the thiol group in aqueous environments .

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